Rhein-8-glucoside

科学研究应用

化学: 用作研究糖基化反应和蒽醌化学的模型化合物。

生物学: 研究其对生物膜形成和细菌生长抑制作用的影响,特别是针对变形链球菌.

医学: 探索其泻药活性及其在治疗代谢紊乱和感染方面的潜在治疗作用.

工业: 用于生产天然泻药和其他药物制剂.

作用机制

大黄素-8-葡萄糖苷通过多种分子途径发挥作用:

抗炎: 抑制促炎酶和细胞因子的活性。

类似化合物:

番泻苷A: 另一种在大黄中发现的蒽醌糖苷,具有类似的泻药活性。

番泻苷B: 类似于番泻苷A,但糖基化模式略有不同。

芦荟苷: 一种在芦荟中发现的蒽醌糖苷,具有类似的泻药特性.

大黄素-8-葡萄糖苷的独特性: 大黄素-8-葡萄糖苷因其独特的糖基化模式而具有独特性,这影响了其溶解度、生物利用度和生物活性。 其抑制生物膜形成的能力及其特异性分子靶点使其与其他类似化合物有所区别 .

生化分析

Biochemical Properties

Rhein-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activity and purgative activity of sennoside A

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth of Streptococcus mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner . It influences cell function by decreasing the expression levels of luxS, brpA, ffh, recA, nth, and smx .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed to activate macrophages in the colon to secrete prostaglandin E2 (PGE2), which in turn acts as a paracrine factor to downregulate the levels of AQP3 in the epithelia of colon mucosa .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It has been observed that this compound can significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown to have potential kidney toxicity in case of large dosages and long use times . The dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

This compound is involved in the metabolic pathways of SA transforming to rhein anthrone. This includes the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase .

Transport and Distribution

It is known that this compound is a component of rhubarb, and its distribution in the plant has been mapped to correlate its bioactive components and morphological characteristics .

Subcellular Localization

It is known that β-glucosidases, which are involved in the metabolism of this compound, are localized in various subcellular compartments, including the cytoplasm and chloroplasts .

准备方法

合成路线和反应条件: 大黄素-8-葡萄糖苷可以通过大黄素的糖基化合成。该过程涉及在大黄素与合适的糖基供体在酸性或酶促条件下反应。 该反应通常需要催化剂来促进糖基化过程 .

工业生产方法: 大黄素-8-葡萄糖苷的工业生产涉及从大黄中提取大黄素,然后进行糖基化。提取过程包括干燥和粉碎大黄根,然后用溶剂提取分离大黄素。 分离得到的大黄素然后使用酶促或化学方法进行糖基化,以生产大黄素-8-葡萄糖苷 .

反应类型:

氧化: 大黄素-8-葡萄糖苷可以发生氧化反应,导致形成各种氧化的衍生物。

还原: 该化合物可以被还原形成还原的蒽醌衍生物。

取代: 取代反应可以发生在葡萄糖苷部分的羟基上.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

主要产物形成:

氧化: 氧化的蒽醌衍生物。

还原: 还原的蒽醌衍生物。

取代: 取代的葡萄糖苷衍生物.

相似化合物的比较

Sennoside A: Another anthraquinone glycoside found in rhubarb with similar purgative activity.

Sennoside B: Similar to Sennoside A, but with slight differences in glycosylation patterns.

Aloin: An anthraquinone glycoside found in aloe with similar laxative properties.

Uniqueness of Rhein-8-glucoside: this compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its ability to inhibit biofilm formation and its specific molecular targets make it distinct from other similar compounds .

属性

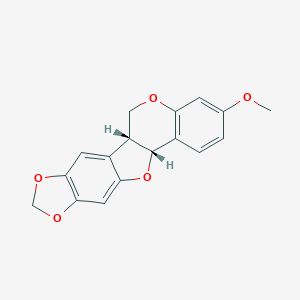

IUPAC Name |

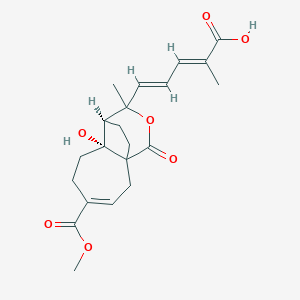

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Rhein-8-glucoside and the laxative effects of Senna?

A1: this compound is found in plants like Senna and Rhubarb, which are known for their laxative properties. While this compound itself has been found to have some laxative activity, it is significantly less potent than other compounds found in Senna, such as Sennosides A and B. [] In fact, this compound exhibits higher toxicity compared to Sennosides A and B despite its weaker laxative effect. [] Interestingly, cold water extracts of Senna leaves, which are traditionally considered gentler, have been found to lack this compound, unlike hot water extracts. []

Q2: How does the chemical structure of this compound relate to its stability in solutions?

A2: this compound can degrade in standard solutions, impacting its quantitative analysis. Research suggests that the degradation product is formed via the breakdown of Sennoside B, which possesses an erythro configuration, making it less stable than Sennoside A with a threo configuration. [] This degradation can be mitigated by using specific solvents like 0.1% phosphoric acid/acetonitrile (4:1), which offers better stability even at higher temperatures (37°C) compared to traditional methanol solutions. []

Q3: Can you explain the role of this compound in the metabolism of Sennosides?

A3: When Sennoside B, a common laxative compound, is ingested, it undergoes a complex metabolic process within the digestive system. Research has shown that this compound is a detectable metabolite of Sennoside B in this process. [] Interestingly, analysis of the gastrointestinal tract after Sennoside B administration revealed a discrepancy between the amount of known metabolites and the total amount of Sennoside derivatives present. [] This suggests the existence of unidentified metabolites and points towards a potential role for this compound in the formation of polymerized or bound forms of Sennosides within the gut. []

Q4: How can this compound be used to differentiate between Senna and Rhubarb in herbal products?

A4: Although both Senna and Rhubarb are used for their laxative properties and contain similar compounds, this compound can be used as a marker to differentiate between them. This is because this compound is a characteristic component of Rhubarb and can be reliably detected using techniques like three-dimensional HPLC (3D-HPLC). [] This differentiation is crucial for regulatory purposes as the inclusion of Senna and Rhubarb in food products is subject to legal restrictions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

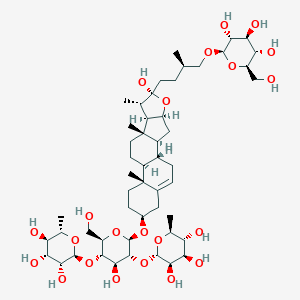

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)

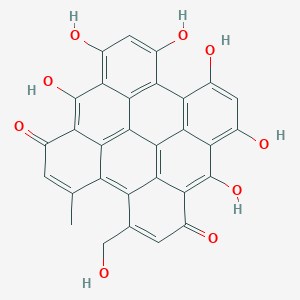

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)